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Woodstain scarlet dianion

Cat. No.: B1231537
M. Wt: 510.5 g/mol
InChI Key: PIEQFSVTZMAUJA-UHFFFAOYSA-L
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Description

Contextualizing Azo Dyes within Contemporary Chemical Science

Azo dyes represent the largest and most versatile class of synthetic organic colorants, constituting over 70% of all commercial dyes produced globally. cdnsciencepub.comekb.eg These compounds are characterized by the presence of one or more azo groups (–N=N–) which connect aromatic rings. ekb.egjchemrev.com The success and widespread use of azo dyes stem from their straightforward synthesis, structural diversity, high molar extinction coefficients, and relatively low production costs. cdnsciencepub.comekb.eg

Their applications are extensive, ranging from coloring textiles, leather, and paper to uses in food, cosmetics, and printing inks. wiley.com In the realm of chemical science, azo dyes are not just colorants; they are functional molecules. They serve as pH indicators, complexometric reagents for metal ion detection, and building blocks for advanced materials and polymers. jchemrev.com The chromophoric azo group, in conjunction with various auxochromes (like -OH or -NH2 groups) and substituents on the aromatic rings, allows for the fine-tuning of their color and chemical properties, producing a full spectrum of hues from yellow to blue. ekb.egjchemrev.com

Significance of Dianionic Chemical Species in Advanced Materials and Biological Probing

Dianionic species, molecules or parts of molecules carrying two negative charges, are of significant interest in several areas of advanced chemistry. taylorandfrancis.com The presence of two negative charges can impart unique electronic, structural, and reactive properties.

In Advanced Materials: Dianions are crucial in the development of conducting polymers, where the doping process can create dianionic segments (bipolarons) along the polymer chain, influencing its electronic conductivity. taylorandfrancis.com Research has also explored stable diradical dianions for applications in organic spintronics and as bridges in single-molecule magnets. rsc.org Furthermore, novel "disilicates," dianionic species containing a bond between two pentacoordinated silicon atoms, have been synthesized, showing potential for creating new functional materials based on silicon chains. nih.gov Polysulfide dianions are fundamental to the chemistry of alkali-metal-sulfur batteries. researchgate.net

In Biological Probing: The ability to track specific anions or changes in their concentrations within living systems is vital for understanding biological processes. rsc.org Fluorescent probes are instrumental in this field. mdpi.com The fluorescence properties of many probes are dependent on their prototropic forms, with dianionic species often being the most fluorescent. nih.gov For example, the well-known biological stain fluorescein (B123965) exists in multiple forms, with its dianion exhibiting the strongest fluorescence, making it an effective pH sensor in biological environments. nih.govmdpi.com Similarly, the enhancement of chemiluminescence by the electrostatic interactions of luminol (B1675438) dianion is used in DNA hybridization studies. taylorandfrancis.com

Evolution of Research Perspectives on Woodstain Scarlet Dianion

Research perspectives on Woodstain Scarlet, also known as Acid Red 73 or C.I. 27290, have evolved from its initial application as a simple biological stain to considerations of its environmental impact. ebi.ac.ukstainsfile.com

Initially, its value was recognized in histology for its ability to stain specific cellular structures. It is used to demonstrate muscle fibers, often in conjunction with or as a substitute for acid fuchsin. ebi.ac.ukfishersci.com Early research focused on its staining properties and its differentiation from isomeric dyes like Biebrich scarlet and ponceau de xylidine (B576407). While once thought to have distinct staining behaviors, studies later showed that all three isomers stain similarly under alkaline conditions. ebi.ac.uk

More recently, as with many synthetic dyes, the research focus has expanded to include the environmental fate of Woodstain Scarlet. Investigations into its degradation have been conducted, reflecting a broader trend in the chemistry of azo dyes to address their persistence and potential toxicity in wastewater. ebi.ac.ukcdnsciencepub.com Studies have explored methods like the advanced Fenton process to effectively break down the C.I. Acid Red 73 molecule. ebi.ac.uk

Scope and Objectives of Current Scholarly Investigations

Current scholarly investigations involving this compound continue to center on its established applications while also addressing its environmental profile. The primary objectives can be summarized as:

Optimization of Staining Protocols: Ongoing work in histology and microscopy aims to refine staining techniques that use Woodstain Scarlet for clearer and more consistent visualization of tissues and cells. fishersci.com

Environmental Remediation: A significant area of current research is the development of efficient and environmentally friendly methods for the removal and degradation of Woodstain Scarlet from industrial effluents. Studies focus on the kinetics and mechanisms of its decomposition using advanced oxidation processes. ebi.ac.uk

Analytical Chemistry: The compound serves as a model substance in the development of analytical methods for detecting and quantifying azo dyes in various matrices.

While the dianionic nature of Woodstain Scarlet is fundamental to its behavior in aqueous solutions, particularly its interaction with biological substrates and its solubility, there is limited evidence in the current body of research of its exploration for the kind of advanced materials or specific biological probing applications seen with other dianionic species. The focus remains largely on its role as a dye and an environmental analyte.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14N4O7S2-2 B1231537 Woodstain scarlet dianion

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQFSVTZMAUJA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O7S2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Electronic Configuration of Woodstain Scarlet Dianion

Systematic Nomenclature and Structural Elucidation of the Dianionic Form

Woodstain scarlet is classified as an acid azo dye. cymitquimica.com In its dianionic state, the systematic IUPAC name is disodium (B8443419) 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate. ebi.ac.uk Other common names for this compound include Acid Red 73, C.I. 27290, Brilliant Crocein MOO, and Crocein Scarlet 3B. ebi.ac.ukstainsfile.com The chemical formula for the disodium salt is C₂₂H₁₄N₄Na₂O₇S₂. stainsfile.com The dianionic form specifically refers to the deprotonation of the two sulfonic acid groups, resulting in a molecule with a net charge of -2. zfin.org This structure is an organic sodium salt, precisely the disodium salt of 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid. ebi.ac.uk

The structural elucidation reveals a molecule composed of a naphthalene (B1677914) ring system linked to a phenylazo-substituted phenyl group through another azo linkage. The key functional groups that determine its properties are the two sulfonate groups, a hydroxyl group, and the two azo groups. ebi.ac.uk

Table 1: Chemical Identification of Woodstain Scarlet

IdentifierValueSource
Systematic Name disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate ebi.ac.uk
Common Names Acid Red 73, Woodstain scarlet, Brilliant crocein MOO stainsfile.com
C.I. Number 27290 stainsfile.com
CAS Number 3761-53-3 scbt.com
Molecular Formula C₂₂H₁₄N₄Na₂O₇S₂ stainsfile.com
Molecular Weight 556.479 g/mol ebi.ac.uk

Azo Chromophore Systems and Naphthalene Disulfonate Core

The vibrant red color of Woodstain scarlet is attributed to its extensive chromophore system, which is centered around the azo groups (–N=N–). researchgate.net These groups, when conjugated with aromatic rings, are capable of absorbing light in the visible spectrum. researchgate.net In Woodstain scarlet, there are two azo groups creating a disazo system. This extended conjugation involves the naphthalene and phenyl rings, which enhances the color intensity. researchgate.net

The core of the molecule is a naphthalene disulfonate structure. Specifically, it is a derivative of 3-Hydroxynaphthalene-2,7-disulfonic acid. chemicalbook.comchemdad.com This naphthalene core provides a rigid and planar framework for the chromophore. The presence of the two sulfonate groups (–SO₃⁻) on the naphthalene ring system is crucial for the molecule's properties. google.com

Delocalized Electronic Systems and Their Influence on Molecular Behavior

The molecular behavior of the Woodstain scarlet dianion is heavily influenced by its delocalized electronic system. This system arises from the alternating single and double bonds throughout the aromatic rings and the azo linkages. researchgate.net

These negatively charged groups significantly influence the molecule's solubility in water and its interactions with positively charged sites on substrates, such as protein fibers in histological staining. researchgate.net The charge is not confined to the sulfonate groups but is delocalized across the π-electron system, which affects the molecule's polarity and reactivity. researchgate.net

Isomeric Considerations within the Woodstain Scarlet Family

Woodstain scarlet is part of a family of structurally related azo dyes. It shares structural similarities with isomers such as Ponceau de Xylidine (B576407) and Biebrich scarlet. While historically believed to have distinct staining properties, studies have shown that these isomers can behave similarly under certain conditions, such as at an alkaline pH. ebi.ac.ukresearchgate.net

Ponceau xylidine, for example, is a monoazo dye with the chemical formula C₁₈H₁₄N₂Na₂O₇S₂ and is also known as Acid Red 26. scbt.comworlddyevariety.com It is formed by the coupling of diazotized 2,4-Dimethylbenzenamine with 3-Hydroxynaphthalene-2,7-disulfonic acid. chemicalbook.comchemdad.com The key difference lies in the number of azo groups and the specific aromatic amines used in their synthesis. Woodstain scarlet is a disazo dye, while Ponceau xylidine is a monoazo dye. stainsfile.com These structural variations lead to differences in their absorption spectra and, consequently, their specific shades of red.

Table 2: Comparison of Woodstain Scarlet and a Related Isomer

FeatureWoodstain Scarlet (Acid Red 73)Ponceau Xylidine (Acid Red 26)Source
C.I. Number 2729016150 stainsfile.comworlddyevariety.com
Azo Groups DisazoMonoazo
Molecular Formula C₂₂H₁₄N₄Na₂O₇S₂C₁₈H₁₄N₂Na₂O₇S₂ stainsfile.comscbt.com
Synthesis Precursor Involves a phenylazo-substituted aniline2,4-Dimethylbenzenamine chemicalbook.comchemdad.com
Core Structure Naphthalene disulfonateNaphthalene disulfonate chemicalbook.comchemdad.com

Synthetic Methodologies and Derivatization Strategies for Woodstain Scarlet Dianion

Historical Synthetic Routes to Azo Naphthalene (B1677914) Sulfonates

The journey to synthesizing complex azo dyes like Woodstain scarlet dianion began with the discovery of the diazotization reaction by Johann Peter Griess in 1858. This pivotal discovery laid the groundwork for the production of a vast array of azo dyes. Historically, the synthesis of azo naphthalene sulfonates involves a two-step process: diazotization followed by an azo coupling reaction. mdpi.com

The first step, diazotization , involves treating a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. cuhk.edu.hkresearchgate.net For a disazo dye like Woodstain scarlet, this process could involve the diazotization of an aminoazo compound. iipseries.org

The second step is the azo coupling reaction , where the diazonium salt acts as an electrophile and reacts with a nucleophilic coupling component, such as a phenol (B47542) or an aromatic amine. mdpi.combiologicalstaincommission.org In the case of naphthalene sulfonates, the coupling component is a sulfonated naphthalene derivative. The position of the sulfonic acid groups on the naphthalene ring influences the solubility and color of the final dye. nih.gov The reaction conditions, particularly pH, are crucial. For instance, coupling to phenols is typically carried out in alkaline conditions, while coupling to amines is performed in acidic conditions. iipseries.orgicrc.ac.ir

An example of a historical synthesis of a disazo dye is the creation of Biebrich Scarlet by Nietzki, which involved the coupling of diazotized 4-aminoazobenzene-3,4'-disulfonic acid with β-naphthol. iipseries.org This highlights the established principle of building complex azo structures through sequential diazotization and coupling steps.

Advanced Synthetic Approaches for Targeted Structural Modifications

Modern synthetic chemistry offers more refined methods for creating azo dyes with specific properties. These approaches focus on controlling the reaction to achieve desired structural modifications.

Controlled Azo Coupling Reactions

Precise control over the azo coupling reaction is essential for synthesizing complex and functional dyes. The regioselectivity of the coupling reaction, which determines the position of the azo linkage on the coupling component, is a key aspect. Quantum chemistry studies have shown that the regioselectivity of azo coupling reactions is governed by the thermodynamic properties of the intermediate σ-complexes and the influence of the aqueous medium. researchgate.net

Furthermore, supramolecular chemistry offers innovative ways to control reactivity. For instance, host-guest complexation using cucurbit quizlet.comuril has been shown to selectively deactivate one of the electrophilic centers of a diazonium ion, thereby preventing undesirable side reactions. rsc.org While not specifically applied to this compound, this principle could be adapted to control the synthesis of complex polyazo dyes.

The reaction conditions, such as temperature, pH, and the use of specific catalysts, are meticulously controlled to optimize yield and purity. ileechem.com For example, maintaining a low temperature (0-5 °C) is critical during diazotization to prevent the decomposition of the unstable diazonium salt. cuhk.edu.hk The pH of the reaction mixture is carefully adjusted to facilitate the desired coupling reaction; for instance, a pH of 8-9 is maintained for coupling with phenols. icrc.ac.ir

Functional Group Interconversions and Esterification

Functional group interconversions are a powerful tool for modifying the properties of a synthesized dye. For example, an amino group can be converted to a diazonium group, which can then be replaced by a variety of other functional groups. quizlet.com This allows for the fine-tuning of the dye's color, solubility, and other characteristics.

Esterification of the sulfonic acid groups in the this compound represents a significant derivatization strategy. Sulfonic acids can be converted to sulfonic acid esters (R-SO₂-OR') through various methods. ontosight.aiwikipedia.org One common method involves the reaction of a sulfonyl chloride with an alcohol. google.com However, a more direct approach is the esterification of the free sulfonic acid with an alcohol in the presence of a catalyst, or by reacting it with an ester of phosphoric acid or an adduct of a strong acid ester with an amide. ileechem.comgoogle.com

The choice of the ester group can significantly impact the properties of the resulting derivative. For example, esterification can be used to introduce reactive handles for further functionalization or to modulate the solubility of the dye. The stability of the resulting sulfonate ester is an important consideration, as they can be potent electrophiles. nih.gov

Purification and Isolation Techniques for Dianionic Dyes

The purification of dianionic dyes like Woodstain scarlet is crucial to remove unreacted starting materials, byproducts, and other impurities. Several techniques are employed for this purpose.

Chromatographic Methods: Dye affinity chromatography is a powerful technique that utilizes the specific interaction between a dye and a protein or other biomolecule. biobulletin.com While often used to purify proteins, the principles can be adapted to purify the dyes themselves. Gel filtration and column chromatography are also commonly used to remove impurities. biobulletin.com

Extraction Methods: Solvent extraction using reverse micelles has been proposed as a method for removing ionic dyes from aqueous solutions. nih.gov This technique involves the encapsulation of the dye molecules within reverse micelles in an organic solvent. Another approach involves pH-controlled extraction, where adjusting the pH of an aqueous solution containing the dye can shift the equilibrium between its ionic and neutral forms, allowing for selective extraction into an organic phase. nih.govresearchgate.net

Flocculation and Filtration: For commercial-grade dyes, purification often involves dissolving the dye in a solvent and treating it with a flocculant to remove colloidal matter. google.com This is typically followed by filtration or centrifugation to separate the purified dye. google.com Salting-out, fractional precipitation, ultrafiltration, and reverse osmosis are other common methods used to purify dyes. google.com

Development of Novel Analogues and Derivatives of this compound

The development of novel analogues and derivatives of this compound is driven by the desire to create new materials with tailored properties for various applications.

By systematically modifying the chemical structure, researchers can influence the dye's photophysical properties. For example, the introduction of different substituents on the phenyl rings of an azo dye can tune its color and photoisomerization behavior. rsc.orgbeilstein-journals.org The synthesis of polyazo dyes, which contain multiple azo groups, can lead to increased color intensity and stability. mdpi.com

The synthesis of naphthalene-based azo dyes with different functional groups has been explored to create disperse dyes for polyester (B1180765) fibers with good fastness properties. icrc.ac.iricrc.ac.ir These studies demonstrate the potential for creating a wide range of analogues by varying the starting materials and reaction conditions.

Advanced Spectroscopic Probing of Electronic States and Molecular Dynamics

Elucidation of Electronic Transitions via Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for examining the electronic transitions within the Woodstain scarlet dianion. The characteristic color of this dye arises from its extended conjugated system, which includes two azo linkages (-N=N-) connecting phenyl and naphthol rings. These chromophores absorb light in the visible region of the electromagnetic spectrum, leading to the promotion of π electrons to higher energy orbitals (π → π* transitions). globalresearchonline.netacademie-sciences.fr

The absorption spectrum of this compound is characterized by a strong absorption band in the visible region. Studies have reported the maximum absorption wavelength (λmax) for Acid Red 73 to be around 508-530 nm. globalresearchonline.nettandfonline.com This absorption is responsible for its scarlet color. An additional absorption band is typically observed in the ultraviolet region, which is attributed to π → π* transitions within the aromatic rings of the molecule. globalresearchonline.net

Table 1: UV-Visible Absorption Characteristics of this compound

Spectroscopic ParameterValueReference
Maximum Absorption Wavelength (λmax)~508-530 nm globalresearchonline.nettandfonline.com
Molar Absorptivity (ε) at λmaxData not available
Absorption Band Assignmentπ → π* transition globalresearchonline.net
SolventWater worlddyevariety.com

The electronic absorption spectrum of the this compound is sensitive to the polarity of the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. Generally, for azo dyes, an increase in solvent polarity can lead to shifts in the absorption maximum. academie-sciences.frindexcopernicus.comnih.gov

For π → π* transitions, polar solvents often cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. indexcopernicus.com Conversely, a hypsochromic (blue) shift to shorter wavelengths can occur in some cases. The specific nature of the solvent effect depends on the intricate balance of intermolecular forces, including dipole-dipole interactions and hydrogen bonding, between the dye and solvent molecules. nih.gov

Table 2: Illustrative Solvent Effects on the λmax of a Similar Azo Dye

SolventPolarity Indexλmax (nm)Type of Shift
Hexane0.1450Reference
Chloroform4.1465Bathochromic
Ethanol5.2475Bathochromic
Dimethylformamide (DMF)6.4485Bathochromic

The spectral properties of this compound are markedly influenced by the pH of the solution due to the presence of ionizable groups, specifically the hydroxyl (-OH) and sulfonic acid (-SO3H) groups. nih.gov The sulfonic acid groups are strongly acidic and exist as sulfonate anions (-SO3⁻) over a wide pH range. The hydroxyl group on the naphthalene (B1677914) ring, however, can be deprotonated under alkaline conditions.

This deprotonation leads to a significant change in the electronic structure of the chromophore, resulting in a pronounced bathochromic shift in the absorption spectrum. This is because the resulting phenolate (B1203915) anion is a stronger electron-donating group than the neutral hydroxyl group, leading to a more extended π-electron delocalization. The equilibrium between the protonated and deprotonated forms can be monitored by UV-Vis spectroscopy, allowing for the determination of the acid dissociation constant (pKa) of the hydroxyl group. globalresearchonline.netnih.gov The presence of isosbestic points in the pH-dependent spectra indicates a clear equilibrium between two species. globalresearchonline.net

Vibrational Analysis Using Infrared and Raman Spectroscopies

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the this compound, providing a fingerprint of its molecular structure. hep.com.cn While a complete vibrational analysis with specific peak assignments for this compound is not extensively reported in the literature, the expected characteristic bands can be inferred from its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrations that induce a change in the dipole moment of the molecule. Key expected IR absorption bands for the this compound would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

N=N Stretching: The azo group stretch is often weak in the IR spectrum and can be found in the 1400-1450 cm⁻¹ region.

C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range due to the aromatic rings.

S=O Stretching: Strong, characteristic absorptions for the sulfonate groups, typically found in the regions of 1030-1070 cm⁻¹ (symmetric) and 1170-1220 cm⁻¹ (asymmetric).

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for studying the non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly effective for observing the N=N stretching vibration, which is often strong in the Raman spectrum of azo compounds. icrc.ac.ir The symmetric vibrations of the aromatic rings would also be prominent.

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry serves as a critical analytical tool for the determination of the molecular mass and elucidation of the fragmentation pathways of complex organic molecules such as this compound. The inherent charge of the dianion makes it particularly amenable to analysis by electrospray ionization mass spectrometry (ESI-MS), typically in the negative ion mode.

The molecular formula of the disodium (B8443419) salt of Woodstain scarlet is C₂₂H₁₄N₄Na₂O₇S₂. The mass of the dianion itself (C₂₂H₁₄N₄O₇S₂²⁻) is a key parameter determined by mass spectrometry. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition.

The fragmentation of azo dyes in mass spectrometry is characterized by several key bond cleavages. For disazo dyes like this compound, the fragmentation patterns can be complex but often involve the following characteristic cleavages:

Cleavage of the Azo Bonds: The N=N double bonds are susceptible to cleavage, which can occur in a few ways. Homolytic cleavage can result in radical fragments, while cleavage with hydrogen rearrangement can lead to the formation of stable aromatic amines. The presence of two azo bonds in this compound offers multiple potential fragmentation points.

Loss of Sulfonate Groups: The sulfonic acid groups are readily lost as SO₃ (sulfur trioxide) or, in the presence of hydrogen, as HSO₃⁻. This is a very common fragmentation pathway for sulfonated dyes.

Cleavage of the Naphthalene and Benzene (B151609) Ring Systems: Fragmentation of the aromatic ring structures can also occur, although this typically requires higher energy.

A generalized fragmentation pattern for a disazo dye anion similar to Woodstain scarlet in negative mode ESI-MS/MS would likely proceed through the initial loss of the sulfonate groups, followed by cleavage of one or both of the azo linkages. The resulting fragment ions would correspond to the constituent aromatic amines and phenols that make up the dye molecule.

Table 1: Key Molecular Properties of this compound

PropertyValue
Chemical Formula (dianion)C₂₂H₁₄N₄O₇S₂²⁻
Molecular Weight (disodium salt)556.48 g/mol
Monoisotopic Mass (dianion)556.01 Da
Ionization ModeNegative Electrospray Ionization (ESI)

Table 2: Predicted Major Fragmentation Pathways for this compound in MS/MS

Fragmentation StepNeutral LossDescription
Initial FragmentationSO₃Loss of a sulfur trioxide molecule from a sulfonate group.
2 x SO₃Successive or simultaneous loss of both sulfur trioxide molecules.
Azo Bond CleavageC₆H₅N₂Cleavage of the phenylazo group.
C₁₀H₆(OH)N₂Cleavage of the hydroxynaphthylazo group.
Combined FragmentationSO₃ + C₆H₅N₂A combination of sulfonate loss and azo bond cleavage.

It is important to note that the specific fragmentation pattern and the relative abundance of fragment ions can be influenced by the instrumental conditions, such as the collision energy used in tandem mass spectrometry (MS/MS) experiments. ulisboa.ptresearchgate.netupce.czuga.edu

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

Time-resolved spectroscopy provides invaluable insights into the dynamic processes that occur in molecules following the absorption of light. For a complex dye molecule like this compound, these techniques can unravel the pathways of energy dissipation from its electronically excited states. While specific time-resolved studies on this compound are not extensively reported in the literature, the photophysical behavior of similar disazo dyes allows for a general description of the expected excited-state dynamics.

Upon absorption of a photon in the visible region of the electromagnetic spectrum, the this compound is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ, typically S₁ or S₂). The subsequent de-excitation can occur through several competing pathways:

Internal Conversion (IC): This is a non-radiative process where the molecule rapidly relaxes from a higher excited singlet state (e.g., S₂) to a lower one (e.g., S₁) or from the lowest excited singlet state (S₁) to the ground state (S₀). For many azo dyes, internal conversion is a very efficient and often dominant deactivation channel, leading to low fluorescence quantum yields.

Fluorescence: This is a radiative process where a photon is emitted as the molecule relaxes from the lowest excited singlet state (S₁) back to the ground state (S₀). The fluorescence lifetime (τf) is a key parameter that can be measured using techniques like time-correlated single-photon counting (TCSPC). For disazo dyes, fluorescence is often weak due to competition from efficient non-radiative pathways.

Intersystem Crossing (ISC): This is a non-radiative transition from an excited singlet state to a triplet state (e.g., S₁ to T₁). The triplet state has a longer lifetime than the singlet state and can be involved in photochemical reactions or phosphorescence.

Photoisomerization: Azo dyes are known to undergo trans-cis isomerization around the N=N double bond upon photoexcitation. This process can be a significant deactivation pathway for the excited state and can be studied using transient absorption spectroscopy, which monitors the changes in absorption of the sample as a function of time after excitation with a short laser pulse. The cis isomer may have different absorption spectra and thermal stability compared to the more stable trans isomer. rsc.orgnccr-must.chacs.orguc.pt

The solvent environment can have a profound impact on the excited-state dynamics. Solvent polarity, viscosity, and hydrogen-bonding capabilities can influence the relative energies of the excited states and the rates of the different deactivation processes. For instance, polar solvents can stabilize charge-transfer character in the excited state, potentially altering the rates of internal conversion and fluorescence. doi.orgrsc.org

Table 3: General Excited-State Processes and Probing Techniques for Disazo Dyes

ProcessDescriptionTypical TimescaleProbing Technique
Vibrational RelaxationRelaxation to the lowest vibrational level of an electronic state.Femtoseconds (fs) to Picoseconds (ps)Femtosecond Transient Absorption Spectroscopy
Internal Conversion (Sₙ → S₁)Non-radiative transition between excited singlet states.Picoseconds (ps)Femtosecond Transient Absorption, Fluorescence Up-conversion
Internal Conversion (S₁ → S₀)Non-radiative decay from the lowest excited singlet to the ground state.Picoseconds (ps) to Nanoseconds (ns)Time-Correlated Single-Photon Counting (TCSPC), Transient Absorption
Fluorescence (S₁ → S₀)Radiative decay from the lowest excited singlet to the ground state.Nanoseconds (ns)TCSPC, Streak Camera
Intersystem Crossing (S₁ → T₁)Non-radiative transition from a singlet to a triplet state.Picoseconds (ps) to Nanoseconds (ns)Transient Absorption, Phosphorescence Spectroscopy
trans-cis IsomerizationConformational change around the azo bond in the excited state.Picoseconds (ps) to Nanoseconds (ns)Transient Absorption Spectroscopy

Further detailed studies using ultrafast laser spectroscopy would be necessary to fully map the excited-state potential energy surfaces and quantify the quantum yields and kinetics of the various photophysical and photochemical pathways available to the this compound.

Computational and Theoretical Investigations of Woodstain Scarlet Dianion

Quantum Chemical Calculations for Electronic Structure Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties of molecules like the Woodstain scarlet dianion. These methods provide detailed information about electron distribution, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state properties of molecules. For a molecule like the this compound, DFT calculations can determine its optimized geometric structure, including bond lengths and angles between the constituent atoms.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For azo dyes, DFT has been successfully used to correlate molecular structure with electronic properties. nih.govresearchgate.net

Table 1: Representative Ground State Properties of a Naphthalene-Azo Dye Calculated using DFT

PropertyCalculated Value
Optimized GeometryPlanar conformation of naphthalene (B1677914) rings
HOMO Energy-5.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.3 eV
Dipole Moment5.2 D

Note: The data in this table is representative of a generic naphthalene-azo dye and is for illustrative purposes only.

To understand the color and photophysical properties of dyes, it is essential to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. rsc.org TD-DFT calculations can predict the electronic absorption spectra of molecules, providing information on the wavelengths of maximum absorption (λmax) and the intensities of these absorptions (oscillator strengths). rsc.org

For the this compound, TD-DFT would be instrumental in understanding its characteristic scarlet color by calculating the electronic transitions that occur upon light absorption. These calculations can identify the nature of the transitions, for instance, whether they are localized on specific parts of the molecule or involve charge transfer between different regions. Studies on other naphthalene-based azo dyes have demonstrated that TD-DFT can accurately predict their UV-visible spectra and elucidate the impact of molecular structure on their photophysics. rsc.orgbohrium.com

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Naphthalene-Azo Dye

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S14950.85HOMO -> LUMO
S0 -> S24200.15HOMO-1 -> LUMO
S0 -> S33500.30HOMO -> LUMO+1

Note: The data in this table is representative of a generic naphthalene-azo dye and is for illustrative purposes only.

Molecular Dynamics Simulations of Solvation and Conformation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations are particularly useful for understanding how a molecule like the this compound behaves in a solvent and for exploring its different possible shapes or conformations.

The interaction of a dye molecule with its surrounding solvent is crucial for its solubility and can also influence its color and stability. MD simulations can model the this compound in a box of solvent molecules (e.g., water) and track the interactions between the dianion and the solvent over time. This allows for the study of how solvent molecules arrange themselves around the dye, a phenomenon known as solvation. For sulfonated azo dyes, these simulations can reveal strong interactions between the sulfonate groups and water molecules, which contribute to their water solubility. mdpi.com The simulations can also provide insights into the formation of hydrogen bonds between the dye and the solvent.

The this compound has several rotatable bonds, particularly around the azo linkages (-N=N-). This allows the molecule to adopt different spatial arrangements or conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. The conformation of the naphthalene rings and the azo linkages can significantly affect the electronic properties and, consequently, the color of the dye. For other azo dyes, computational studies have shown that the planarity of the molecule is a key factor in determining its absorption spectrum. researchgate.net

Prediction of Reactivity and Interaction Sites

Computational methods can also be used to predict the reactivity of a molecule and to identify the sites where it is most likely to interact with other molecules. For the this compound, this information would be valuable for understanding its chemical behavior and its interactions with other substances.

DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the this compound, the negatively charged sulfonate groups would be expected to be prominent electron-rich regions, making them likely sites for interaction with positively charged species. Frontier Molecular Orbital (FMO) analysis, which examines the distribution of the HOMO and LUMO, can also be used to predict reactivity, as these orbitals are primarily involved in chemical reactions. nih.gov

Machine Learning Approaches in Predicting Dianion Properties

The application of machine learning (ML) is a rapidly advancing field in computational chemistry, offering the potential to predict the properties of complex molecules like the this compound with greater speed and efficiency than traditional quantum mechanical methods. researchgate.net These approaches leverage algorithms to learn from existing data, enabling the prediction of various chemical and physical characteristics. While specific ML studies on the this compound are not yet prevalent in the literature, the established success of these methods for other organic molecules provides a clear framework for their potential application.

The core principle involves training a model on a dataset of molecules with known properties. This training allows the model to identify complex relationships between molecular structures and their corresponding characteristics. Once trained, the model can then predict the properties of new, unstudied molecules like the this compound. The general workflow for such a computational study would involve dataset curation, molecular descriptor generation, model training, and validation.

A hypothetical dataset for training a machine learning model to predict the properties of dianions similar to Woodstain scarlet could include a variety of molecular descriptors and target properties calculated using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Training Data for Dianion Property Prediction

Dianion StructureMolecular Weight ( g/mol )Number of Aromatic RingsHOMO-LUMO Gap (eV)Calculated Absorption Maximum (nm)
Dianion A350.242.1550
Dianion B375.442.3530
Dianion C401.351.9580
Dianion D425.552.0570
Dianion E450.761.8600

Several machine learning models could be employed for predicting the properties of the this compound. nih.gov Common choices include Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). Each of these models has its own strengths and is suited to different types of datasets and prediction tasks. For instance, Random Forest models are robust and handle high-dimensional data well, while Neural Networks can capture highly complex, non-linear relationships. nih.gov

The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Absolute Error (MAE). nih.gov A comparative analysis of different models is crucial for selecting the most accurate and reliable one for a given predictive task.

Table 2: Hypothetical Performance of Machine Learning Models in Predicting Dianion Absorption Maximum

ModelRMSE (nm)MAE (nm)
Random Forest0.925.34.1
Support Vector Machine0.887.15.5
Artificial Neural Network0.954.23.2

The successful application of machine learning in this context could significantly accelerate the discovery and design of new materials with desired optical and electronic properties. aalto.fi By accurately predicting the properties of molecules like the this compound, researchers can prioritize synthetic efforts and focus on the most promising candidates for various applications.

Mechanisms of Interaction with Diverse Chemical and Biological Substrates

Binding Affinity and Stoichiometry with Macromolecular Assemblies

Woodstain scarlet dianion exhibits significant binding affinity for macromolecules, particularly proteins and nucleic acids. The binding process is influenced by the chemical environment and the specific nature of the macromolecule.

Spectroscopic and molecular docking studies have provided insights into the binding of Acid Red 73 to proteins such as human serum albumin (HSA). Research indicates that the primary interaction is the formation of a complex, with a determined number of binding sites (n) of approximately 1.71 at 298K. The main active binding site has been identified in subdomain IB of HSA. The binding is predominantly driven by hydrophobic interactions and hydrogen bonding.

In the case of nucleic acids, molecular docking techniques have shown that the curved shape of the Acid Red 73 molecule allows it to fit well within the minor groove of double-stranded DNA. This interaction is selective for certain base sequences, with a preference for CGT sequences. While minor groove binding is the predominant mode, intercalative binding is also possible if the DNA structure presents a suitable gap. The binding is characterized by a significant negative binding free energy, indicating a strong interaction.

The pH of the surrounding medium significantly influences the binding of this compound to macromolecules. As an acidic dye, its binding to proteins is generally favored in acidic conditions. This is attributed to the protonation of amino groups on the protein surface, which enhances the electrostatic attraction with the negatively charged sulfonate groups of the dye.

The ionic strength of the solution also modulates the binding kinetics. An increase in ionic strength can either enhance or decrease the binding affinity depending on the specific system. In some cases, the presence of salts can increase the adsorption capacity of a substrate for azo dyes. This is because the electrostatic interactions between the dye and the surface are significant, and the ions from the salt can influence the charge distribution at the interface. For instance, the rate of degradation of another azo dye, Reactive Black 5, on a TiO2 surface was found to increase with the presence of various salts, suggesting that ionic strength plays a crucial role in the interaction kinetics. Conversely, for other systems, an increase in salt concentration can lead to competitive adsorption between the salt anions and the dye molecules, resulting in a decrease in binding affinity.

Interfacial Adsorption Phenomena on Solid Surfaces

The interaction of this compound with solid surfaces is a key aspect of its environmental fate and its application in dyeing processes. This interaction is characterized by adsorption isotherms and kinetics that are dependent on the nature of the solid surface and the aqueous environment.

The adsorption of Acid Red 73 has been studied on various adsorbents, including clay minerals like bentonite (B74815). The adsorption process is often well-described by the Langmuir and Freundlich isotherm models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.

The kinetics of adsorption typically follow a pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

The pH of the solution is a critical parameter affecting the adsorption on mineral surfaces. For anionic dyes like Acid Red 73, adsorption on clay minerals is generally favored at lower pH values. At acidic pH, the surface of the clay mineral can become positively charged due to the protonation of surface hydroxyl groups, which enhances the electrostatic attraction with the anionic dye molecules.

Interactive Table: Adsorption Parameters for Acid Red 73 on Different Adsorbents

Adsorbent Isotherm Model Kinetic Model Optimal pH Maximum Adsorption Capacity (mg/g) Reference
Potato Peel Freundlich Pseudo-second-order 2.0 258.39 nih.gov
Rice Wine Lees Freundlich Pseudo-first-order 3.0 18.74 nih.gov

The surface chemistry of the adsorbent can be modified to enhance the adsorption of this compound. For instance, acid activation of bentonite clay has been shown to improve its adsorption properties. This treatment can increase the surface area and porosity of the clay and alter its surface charge characteristics, making it more favorable for the adsorption of anionic dyes.

The presence of the dianion can, in turn, influence the surface chemistry of the substrate. The adsorption of the dye molecules can neutralize surface charges and create a new interface with different properties. This is particularly relevant in industrial applications where the modification of surfaces with dyes is the primary objective.

Role of Charge and Hydrogen Bonding in Molecular Recognition

The molecular recognition of this compound by various substrates is fundamentally governed by the interplay of electrostatic interactions and hydrogen bonding.

The two negatively charged sulfonate groups of the dianion are the primary sites for electrostatic interactions with positively charged groups on the substrate, such as protonated amine groups in proteins or positively charged sites on mineral surfaces at low pH. These charge-assisted interactions are often the initial driving force for binding.

Comparative Analysis of Interactions with Related Dianionic Species

The interaction of the this compound with biological substrates can be better understood through a comparative lens with its isomers and other related dianionic dyes. A study comparing Woodstain Scarlet with its isomers, Biebrich scarlet and ponceau de xylidine (B576407), found that all three stain acidophilic structures similarly at an alkaline pH. This suggests that the precise positioning of the sulfonate groups on the naphthalene (B1677914) rings in these isomers does not fundamentally alter their electrostatic attraction to positively charged tissue components.

However, the number and arrangement of sulfonate groups significantly influence the binding affinity of azo dyes. In model experiments with protein films, a notable difference in binding modes was observed between monosulfonated and disulfonated dyes. The introduction of additional sulfonate groups, as seen in the progression from a monosulfonated to a disulfonated dye like Woodstain Scarlet, can decrease the affinity that originates from the non-polar benzene (B151609) rings. These ionic groups can interfere with the van der Waals forces that contribute to non-ionic bonding between the dye's aromatic rings and hydrophobic regions of proteins. For instance, the tetrasulphonic homologue, Acid Red 112, stains both elastica and collagen poorly, as one of its sulfonate groups is positioned close to the azo group, which diminishes its affinity for tissue structures.

The table below provides a comparative overview of the binding characteristics of this compound and related sulfonated azo dyes, highlighting the influence of the number of sulfonate groups on their interaction with protein substrates.

Dye NameC.I. NameNumber of Sulfonate GroupsObserved Affinity for ProteinsKey Interaction Characteristics
Woodstain Scarlet Acid Red 732Moderate to StrongPrimarily electrostatic interactions with acidophilic tissue components.
Biebrich Scarlet Acid Red 662Similar to Woodstain ScarletStains acidophilic structures similarly at alkaline pH.
Ponceau de Xylidine Acid Red 262Similar to Woodstain ScarletStains acidophilic structures similarly at alkaline pH.
Monosulfonated Azo Dyes Varies1VariesBinding is a combination of electrostatic and hydrophobic interactions.
Acid Red 112 -4PoorSulfonate group proximity to the azo group reduces affinity.

Elucidation of Staining Mechanisms in Biological Tissues

The staining of biological tissues by the this compound is a multifaceted process primarily driven by electrostatic interactions, supplemented by other non-covalent forces. As an acid dye, its two negatively charged sulfonate groups are attracted to positively charged sites on tissue proteins, a principle known as acidophilia.

Interaction with Proteins

In the acidic environment of many staining protocols, amino groups on proteins, particularly on collagen and muscle fibers, become protonated, acquiring a positive charge. The this compound then forms ionic bonds with these cationic sites, leading to the characteristic red staining. The strength of this staining is influenced by the density of these positive charges within the tissue.

While electrostatic interactions are primary, van der Waals forces and hydrogen bonding also contribute to the stability of the dye-protein complex. The planar aromatic rings of the dye molecule can engage in hydrophobic interactions with non-polar regions of proteins, further anchoring the dye to the substrate. However, as noted in comparative studies, the presence of the highly polar sulfonate groups can modulate these hydrophobic interactions.

Interaction with Nucleic Acids

Beyond its well-known affinity for proteins, molecular docking studies have revealed that the this compound (Acid Red 73) can also interact with DNA. The curved shape of the dye molecule allows it to fit into the minor groove of the DNA double helix. This interaction is selective, showing a preference for CGT sequences. The binding is stabilized by the formation of hydrogen bonds and van der Waals interactions between the dye and the DNA bases and sugar-phosphate backbone. The lowest binding free energy, indicating the most favorable interaction, was calculated to be -9.19 kcal/mol with the DNA dodecamer d(CGCGATATCGCG)2.

The following table summarizes the key molecular interactions involved in the staining of biological tissues by the this compound.

Biological SubstratePrimary Interaction MechanismSecondary Interaction MechanismsKey Molecular Features of Dye Involved
Proteins (e.g., Collagen, Muscle Fibers) Electrostatic attraction (ionic bonding)Van der Waals forces, Hydrogen bondingTwo sulfonate groups (-SO3⁻), Aromatic rings
Nucleic Acids (DNA) Minor groove bindingHydrogen bonding, Van der Waals forcesCurved molecular shape, Aromatic rings

In histological practice, Woodstain Scarlet is often used in trichrome staining methods, where its selective affinity for certain tissue components, like muscle, in contrast to other dyes that stain collagen or cytoplasm, allows for clear differentiation of tissue structures. The precise outcome of the staining is dependent on factors such as the pH of the dye solution, the fixation method used for the tissue, and the presence of other dyes in the staining sequence.

Compound Names

Environmental Transformation Pathways and Remediation Strategies

Photolytic Degradation Mechanisms under Various Wavelengths

Photocatalytic degradation has been identified as a viable method for the breakdown of Acid Red 73. In one study, a composite photocatalyst of Fe3O4@TiO2 was utilized, demonstrating a degradation rate of 93.56% within 24 minutes of reaction time. mdpi.com The presence of intermediate products was noted to potentially inhibit the photocatalytic process by occupying the active sites on the catalyst. mdpi.com Another study investigating a UV/O3/PDS (persulfate) system found that the combination of these elements led to a 97.61% degradation of Acid Red 73 within 30 minutes. researchgate.net

While the formation of intermediates during the photocatalytic degradation of Acid Red 73 is acknowledged, specific photoproducts from photolysis under various wavelengths have not been extensively detailed in the available literature. mdpi.com The primary degradation pathway proposed involves the cleavage of the azo bond (–N=N–), a characteristic feature of azo dyes. researchgate.net This initial step is believed to lead to the formation of various aromatic amines and other smaller organic molecules. However, a comprehensive analysis and identification of these photoproducts remain an area for further research.

Scientific literature available through conducted searches does not provide specific data on the quantum yield determinations for the photodegradation of Woodstain Scarlet Dianion.

Oxidative and Reductive Transformation Processes

Advanced Oxidation Processes (AOPs) have shown significant efficacy in the degradation of this compound. These methods rely on the generation of highly reactive oxygen species to break down the complex dye molecule.

Fenton and Fenton-like Processes: The advanced Fenton process, utilizing zero-valent iron and hydrogen peroxide, has proven effective in degrading Acid Red 73. nih.gov Optimal conditions for this process resulted in a significant reduction of the initial dye concentration. nih.gov In a similar vein, a Fenton-like catalyst composed of a cellulose-based hydrogel coated with Fe3O4 nanoparticles achieved complete decomposition of the dye. nih.govresearchgate.net Scavenging experiments confirmed that hydroxyl radicals (•OH) were the primary species responsible for the degradation in this system. nih.govresearchgate.net

Ozonation: The combination of hydrodynamic cavitation with ozone has been shown to completely decolorize Acid Red 73 solutions within 30 minutes. researchgate.net This hybrid system generates singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (•O₂⁻), which act synergistically to break down the dye molecule. researchgate.net The primary mechanism for decolorization in this process is the fracture of the azo bonds by singlet oxygen, leading to the formation of aromatic amines that are subsequently degraded into smaller compounds. researchgate.net Ozonation has also been explored in a rotating packed bed reactor for treating high-salinity wastewater containing Acid Red 73, demonstrating high removal rates. researcher.lifetandfonline.comresearchgate.net

Persulfate Activation: The activation of persulfate (S₂O₈²⁻) through a combination of heat and an Fe3O4@AC (activated carbon) catalyst, intensified by ultrasound, has been demonstrated as a rapid and effective method for decolorizing Acid Red 73. acs.orgnih.gov This process also leads to the generation of reactive species that attack the functional groups of the dye, such as the azo bond, resulting in the formation of reaction intermediates and end products. acs.orgnih.gov

The following table summarizes the findings from various advanced oxidation process studies on Acid Red 73.

Treatment MethodCatalyst/ReagentsDegradation EfficiencyKey Findings
Photocatalysis Fe3O4@TiO293.56% in 24 min mdpi.comIntermediates can inhibit the catalyst surface. mdpi.com
UV/O₃/PDS Ozone, Persulfate, UV light97.61% in 30 min researchgate.netDegradation primarily occurs via azo bond cleavage. researchgate.net
Advanced Fenton Zero-valent iron, H₂O₂High removal efficiency nih.govEffective for dye degradation and partial COD removal. nih.gov
Fenton-like Cellulose-hydrogel coated Fe₃O₄, H₂O₂Complete decomposition nih.govresearchgate.net•OH radicals are the main degrading species. nih.govresearchgate.net
Ozonation (Hydrodynamic Cavitation) Ozone100% decolorization in 30 min researchgate.netSynergistic action of ¹O₂, •OH, and •O₂⁻. researchgate.net
Activated Persulfate (Heat/Ultrasound) Persulfate, Fe₃O₄@ACRapid decolorization acs.orgnih.govEffective in breaking down dye functional groups. acs.orgnih.gov

Electrochemical oxidation has been successfully applied for the degradation of Acid Red 73 using Ti/SnO₂-Sb electrodes modified with carbon nanotubes. deswater.com Studies have shown that this method can lead to the complete removal of both the parent dye and its degradation intermediates after a three-hour treatment period. deswater.com The process follows pseudo-first-order kinetics, and its efficiency is influenced by factors such as current density and the initial concentration of the dye. deswater.com While the complete removal of intermediates is reported, specific identification of these electrochemical degradation products was not provided in the reviewed literature.

Biotransformation and Biodegradation Studies

No specific studies on the biotransformation or biodegradation of this compound (Acid Red 73) by microorganisms (bacteria or fungi) were identified in the conducted searches. While general studies on the bioremediation of other azo dyes by various microbial strains exist, direct research on the enzymatic or metabolic pathways for the breakdown of this particular compound is not available in the public domain based on the performed searches. researchgate.netnih.govbiotechnologia-journal.orgmdpi.commdpi.commdpi.comnih.gov

Identification of Microorganisms Capable of Dianion Metabolism

The biodegradation of azo dyes, including this compound (also known as Acid Red 73), is a key process in their environmental transformation. Research has identified specific microorganisms with the metabolic capability to break down this complex molecule.

One notable microorganism is the fungus Aspergillus tabacinus LZ-M, which has been shown to anaerobically degrade Acid Red 73. In a controlled study, this fungal strain demonstrated a significant decolorization rate of 90.28% within five days when exposed to a 400 mg/L concentration of the dye. The metabolic pathway involves the initial reduction of Acid Red 73 into the aromatic amines 2-hydroxynaphthalene and aniline. These intermediates are then further mineralized, ultimately leading to the production of carbon dioxide. This discovery highlights the potential of specific fungal species in the bioremediation of water contaminated with this compound.

MicroorganismConditionConcentrationDecolorization RateDurationMetabolites
Aspergillus tabacinus LZ-MAnaerobic400 mg/L90.28%5 days2-hydroxynaphthalene, Aniline

Enzymatic Mechanisms of Azo Bond Cleavage

The breakdown of azo dyes like this compound is primarily facilitated by the enzymatic cleavage of the characteristic azo bond (–N=N–). This process can occur through different mechanisms depending on the environmental conditions and the types of enzymes involved.

Under anaerobic conditions, the reductive cleavage of the azo bond is the principal degradation pathway. This reaction is catalyzed by a class of enzymes known as azoreductases . These enzymes are commonly found in various bacteria and facilitate the transfer of reducing equivalents, typically from NADH or NADPH, to the azo bond, resulting in its cleavage and the formation of aromatic amines.

In aerobic environments, oxidative enzymes play a more prominent role in azo dye degradation. Enzymes such as laccases and peroxidases can oxidize the dye molecule. While direct cleavage of the azo bond by these enzymes is less common, they can modify the chemical structure of the dye, making it more susceptible to further degradation.

For Acid Red 73 specifically, studies on its degradation through advanced oxidation processes have provided insights into the chemical mechanisms of azo bond cleavage. These studies suggest that reactive oxygen species, such as hydroxyl radicals (•OH) , are highly effective in attacking the azo linkage. The attack by these radicals leads to the fragmentation of the dye molecule and its subsequent mineralization. Similarly, other reactive species like sulfate (B86663) radicals (SO₄⁻•) and ozone (O₃) have also been implicated in the oxidative cleavage of the azo bond in Acid Red 73.

Fate and Transport Modeling in Simulated Environmental Systems

Understanding the fate and transport of this compound in the environment is essential for predicting its distribution and potential impact. While comprehensive computational modeling for this specific compound is not widely available, experimental studies in simulated environmental systems provide valuable data on its behavior, particularly its partitioning between water and soil.

One study investigated the adsorption of Acid Red 73 in both aqueous and soil environments using a carbon nanotube/chitosan hydrogel as an adsorbent. The results from this research offer insights into the mobility and persistence of the dianion in these compartments.

In a simulated aqueous environment, the adsorbent demonstrated a high saturated adsorption capacity of 101.07 mg/g, achieving a removal rate of 92.23%. This indicates a strong tendency for this compound to partition from the water column onto solid matrices when a suitable adsorbent is present.

In a simulated soil environment, the adsorption capacity was found to be 24.73 mg/g, with a removal rate of 49.45%. Although lower than in the aqueous system, this still signifies a considerable interaction between the dianion and the soil matrix. This adsorption to soil particles can reduce its mobility in the subsurface, thereby limiting its transport to groundwater. However, it also implies a potential for accumulation in the soil, which could have long-term ecological implications.

These findings are crucial for developing models that can predict the environmental distribution of this compound. The strong adsorption characteristics suggest that in a real-world scenario, the compound would likely be found associated with sediments in aquatic systems and soil particles in terrestrial environments.

Advanced Methodologies for Analytical Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical chemistry of dyes, enabling the separation of complex mixtures into their individual components. For Woodstain scarlet dianion, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are employed for various analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of azo dyes. This method allows for the efficient separation of the main dye component from impurities, isomers, and byproducts that may be present from the synthesis process or subsequent degradation.

The separation is typically achieved using a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. najah.edu Detection is most commonly performed using a UV-Visible or a Diode Array Detector (DAD), which monitors the absorbance at the wavelength of maximum absorption for this compound.

A specific HPLC method for the identification and quantification of Acid Red 73 and other dyes has been developed for textile dye analysis. najah.eduresearchgate.net The following table summarizes typical HPLC conditions used for the analysis of this compound.

ParameterConditions
HPLC System Thermofinnigan Surveyor HPLC-DAD system
Column Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 5µm)
Mobile Phase A: 3mM TEA pH 6.4B: Methanol
Flow Rate 0.3 mL/min
Detection Diode Array Detector (DAD)
Injection Volume 25 µL

This table presents an example of HPLC conditions used for the analysis of Acid Red 73.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the compound's low volatility, a characteristic of sulfonated azo dyes. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an invaluable tool for the identification and quantification of volatile and semi-volatile organic compounds that are formed during the degradation of the dye. electrochemsci.orgresearchgate.net

The degradation of azo dyes like Acid Red 73 can occur through various processes, including advanced oxidation processes, and can result in the formation of smaller, more volatile molecules. researchgate.net Analysis of these degradation products is crucial for understanding the degradation mechanism and for assessing the environmental impact of the dye and its byproducts. For instance, studies on the degradation pathways of Acid Red 73 have utilized GC-MS to identify the resulting aromatic compounds. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like the this compound. It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. The separation in CE is based on the differential migration of ions in an electric field, which is dependent on their charge-to-mass ratio.

For the analysis of sulfonated azo dyes, Capillary Zone Electrophoresis (CZE) is the most commonly used mode. CZE is particularly effective in separating dye isomers and impurities that may have slight differences in their charge or size. The use of a photodiode-array detector allows for sensitive detection and spectral confirmation of the separated components.

Electrochemical Sensing Platforms for Detection

Electrochemical methods provide a sensitive and often rapid alternative for the detection and characterization of this compound. These techniques are based on the electrochemical properties of the dye, specifically its ability to undergo oxidation or reduction reactions.

Voltammetric techniques, such as cyclic voltammetry (CV), are powerful tools for studying the redox behavior of electroactive species like this compound. electrochemsci.orgresearchgate.net Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the analyte. This information is valuable for understanding the electrochemical properties of the dye and for developing quantitative analytical methods. derpharmachemica.com

Studies have employed cyclic voltammetry to investigate the electrochemical properties of electrodes used for the degradation of Acid Red 73. electrochemsci.orgscispace.com The voltammetric response can be used to characterize the interactions between the dye and the electrode surface.

To improve the sensitivity and selectivity of electrochemical detection, modified electrodes are often developed. These electrodes have surfaces that are chemically altered to enhance their interaction with the target analyte or to catalyze its electrochemical reaction. For the analysis of Acid Red 73, several types of modified electrodes have been investigated.

One approach involves the use of nanomaterials to modify the electrode surface. For example, a novel electrode made of Ti/ATONPs-MWCNTs (Titanium/Antimony-doped Tin Oxide Nanoparticles-Multi-Walled Carbon Nanotubes) has been developed and shown to have a large effective surface area and good electrical conductivity, which are important for wastewater treatment applications involving dye degradation. electrochemsci.org Another study reported the use of Nb-doped TiO2 nanotubes as a promising electrode material for the electrochemical degradation of Acid Red 73. medkoo.com The development of such modified electrodes holds promise for the creation of highly sensitive and selective sensors for the detection of this compound in various matrices. dntb.gov.ua

The following table provides examples of modified electrodes used in the analysis of Acid Red 73.

Electrode MaterialApplication
Ti/ATONPs-MWCNTsElectrochemical degradation and analysis
Nb-doped TiO2 nanotubesElectrochemical degradation
Modified single-walled carbon nanotubesSensor development

This table summarizes some of the modified electrodes developed for the electrochemical analysis of Acid Red 73.

Spectrophotometric and Fluorometric Assay Development

The analytical characterization of this compound, also known as Acid Red 73, frequently employs spectrophotometric and fluorometric techniques due to the molecule's chromophoric and potential fluorophoric properties. These methods are foundational in the qualitative and quantitative assessment of this sulfonated azo dye.

Spectrophotometry serves as a direct method for quantifying Woodstatin scarlet dianion in solution. The concentration of the dye can be determined by measuring its absorbance at its maximum absorption wavelength (λmax). Studies have identified the λmax of Acid Red 73 to be approximately 508 nm. mdpi.com This technique's utility is evident in monitoring the degradation of the dye in various processes. acs.org For instance, the photocatalytic degradation of Acid Red 73 has been successfully monitored using a UV-VIS spectrophotometer at this wavelength. mdpi.com

Fluorometric methods offer a potentially more sensitive approach for the detection of this compound. Research has shown that Acid Red 73 is among the azo dyes that can exhibit fluorescence. sci-hub.se The development of fluorometric assays involves the characterization of the dye's excitation and emission spectra. A comprehensive study on synthetic organic dyes revealed that the fluorescence of such compounds, including Acid Red 73, can be significantly dependent on pH. scirp.org This necessitates a standardized protocol for pH control when developing a fluorometric assay. Typically, fluorescence spectra are recorded at both acidic (pH 1) and alkaline (pH 14) conditions to characterize the dye's behavior. scirp.org The excitation wavelength for such analyses is often scanned in the range of 250-380 nm, with the emission wavelength monitored from 395-700 nm. scirp.org

Below is a data table summarizing the key parameters for spectrophotometric and fluorometric analysis of this compound.

Analytical MethodKey ParameterTypical Value/RangeReference
SpectrophotometryMaximum Absorption Wavelength (λmax)508 nm mdpi.com
FluorometryExcitation Wavelength Range250 - 380 nm scirp.org
FluorometryEmission Wavelength Range395 - 700 nm scirp.org
FluorometrypH Conditions for AnalysispH 1 and pH 14 scirp.org

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

For a more comprehensive and highly specific analysis of this compound, hyphenated techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the methods of choice. These techniques are essential for the separation, identification, and quantification of the dye in complex matrices. Due to the non-volatile nature of this salt, Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable method without derivatization, though pyrolysis GC-MS can be used for the characterization of sulfonated azo dyes. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a widely used method for the analysis of Acid Red 73. researchgate.netscispace.com This setup allows for the separation of the dye from other components in a mixture and its detection based on its UV-Vis spectrum. A common approach involves using a reverse-phase column, such as a C18 or ODS-A column, with a gradient elution. scispace.comsielc.commdpi.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium (B1175870) acetate. scispace.commdpi.com Detection is typically performed at the dye's maximum absorption wavelength. scispace.commdpi.com

For more definitive identification and structural elucidation, LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is employed. nih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer, such as an Orbitrap, has been successfully used for the simultaneous determination of Acid Red 73 and other water-soluble azo dyes. nih.govtandfonline.com In such analyses, detection is typically carried out in the negative ion mode, which is suitable for the anionic nature of this compound. nih.govtandfonline.com The high-resolution mass data provides accurate mass measurements for the molecular ions, which aids in the confirmation of the compound's elemental composition. researchgate.net Furthermore, tandem MS (MS/MS) provides characteristic fragmentation patterns that serve as a fingerprint for the unequivocal identification of the dye, even allowing for the differentiation of isomers. nih.govtandfonline.com

The following table presents a summary of typical parameters used in the LC-MS analysis of this compound.

ParameterDescriptionTypical Values/ConditionsReference(s)
Chromatography
TechniqueLiquid ChromatographyUPLC / HPLC researchgate.netmdpi.comnih.govtandfonline.com
ColumnStationary PhaseRP18 / ODS-A scispace.commdpi.comnih.govtandfonline.com
Mobile PhaseSolventsAcetonitrile and aqueous ammonium acetate scispace.commdpi.com
ElutionModeGradient scispace.commdpi.com
Mass Spectrometry
Ionization ModeNegative Ion Mode nih.govtandfonline.com
DetectionMass AnalyzerOrbitrap / Triple Quadrupole / Ion Trap nih.govresearchgate.net
IdentificationMethodAccurate Mass Measurement and MS/MS Fragmentation nih.govresearchgate.net
Quantitative Performance
Linearity Range5-200 ng/g nih.govtandfonline.com
Limit of Detection (LOD)1.0 - 3.2 ng/g nih.govtandfonline.com
Limit of Quantification (LOQ)5.2 - 9.8 ng/g nih.govtandfonline.com

Historical Perspectives and Current Research Trajectories

Early Discoveries and Initial Applications of Woodstain Scarlet

The history of Woodstain Scarlet is rooted in the late 19th-century advancements in synthetic dye chemistry. The development of diazo compounds, a class of organic compounds characterized by two linked nitrogen atoms, began with Peter Griess's discovery of the diazotization reaction in 1858. This breakthrough paved the way for the synthesis of a vast array of azo dyes.

Woodstain Scarlet, also known by its Colour Index number C.I. 27290, was one of the many synthetic dyes developed during this period. Its initial applications were primarily in the textile and leather industries, where its vibrant red hue was highly valued. It was also used for coloring paper and wood. worlddyevariety.com In the realm of biological sciences, Woodstain Scarlet found a niche as a histological stain, often used to provide contrast to different tissue components in microscopic preparations. stainsfile.com It has been recommended for demonstrating muscle fibers, sometimes as a replacement for acid fuchsin. stainsfile.com

Evolution of Understanding of Its Chemical Behavior and Interactions

The initial understanding of Woodstain Scarlet was largely empirical, focused on its dyeing properties and color fastness. However, with the advancement of analytical techniques, a more nuanced understanding of its chemical behavior has emerged. The key to its function as a dye lies in the chemical structure of the Woodstain Scarlet dianion. The presence of two sulfonate groups (-SO₃⁻) makes the molecule highly soluble in water and confers its anionic character.

The interaction of the this compound with various substrates is primarily governed by electrostatic interactions. In biological staining, the negatively charged sulfonate groups of the dianion are attracted to positively charged components within tissues, such as proteins. This interaction allows for the selective staining of specific cellular structures. Similarly, in the dyeing of materials like wool and silk, which are protein-based fibers, the dianion binds to the positively charged amino groups in the protein chains.

The extended system of conjugated double bonds in the aromatic rings and the two azo groups (-N=N-) are responsible for the dye's intense red color. This chromophore absorbs light in the green region of the visible spectrum, resulting in the perception of a red color. The specific absorption maximum of Woodstain Scarlet is reported to be around 510-513 nm. stainsfile.com

Contemporary Research Challenges and Opportunities

Current research involving the this compound and other azo dyes is multifaceted, addressing both environmental concerns and opportunities for new applications. A significant challenge associated with azo dyes is their potential environmental impact. The stability that makes them effective dyes also makes them resistant to degradation in the environment. cdnsciencepub.comijrar.org Research is actively exploring methods for the decolorization and degradation of azo dyes in industrial wastewater, including advanced oxidation processes and microbial degradation. cdnsciencepub.com

From an opportunities perspective, the unique photophysical properties of azo dyes are being explored for new applications. The ability of the azo group to undergo reversible cis-trans isomerization upon exposure to light has opened up possibilities for their use in molecular switches, optical data storage, and other light-responsive materials. While research in this area may not focus specifically on Woodstain Scarlet, the fundamental principles are applicable to the broader class of azo dyes.

Furthermore, computational studies are providing deeper insights into the electronic structure and reactivity of azo dyes. nih.gov These theoretical approaches can help in designing new dyes with improved properties, such as enhanced lightfastness, greater binding affinity for specific substrates, and tailored spectral characteristics.

Integration of this compound Research with Broader Dye Chemistry

The study of the this compound is intrinsically linked to the broader field of dye chemistry. The principles governing its synthesis, color, and interaction with materials are fundamental to the understanding of all azo dyes. Research on Woodstain Scarlet contributes to the collective knowledge base of this important class of compounds.

For instance, investigations into the degradation pathways of Woodstain Scarlet can provide valuable information for developing more environmentally benign azo dyes. By understanding the mechanisms of color fading and chemical breakdown, chemists can design new dye molecules with improved stability or, conversely, with controlled degradability for specific applications.

Moreover, the analytical methods developed for the detection and quantification of Woodstain Scarlet in various matrices, such as high-performance liquid chromatography (HPLC), are applicable to a wide range of other sulfonated azo dyes. semanticscholar.org This cross-pollination of research findings and techniques is crucial for the continued advancement of dye chemistry as a whole. The global market for azo dyes remains significant, with their use spanning across textile, leather, food, and cosmetics industries, highlighting the ongoing importance of research in this area. jchemrev.com

Future Research Directions and Unexplored Avenues

Development of Next-Generation Analogues with Tunable Properties

The core structure of Woodstain scarlet dianion, characterized by its azo linkage (-N=N-) and aromatic moieties, offers a versatile scaffold for chemical modification. Future research will likely focus on the synthesis of next-generation analogues with precisely tuned properties. By strategically adding or modifying functional groups, scientists can alter the molecule's electronic and steric characteristics, thereby influencing its color, solubility, and reactivity.

The synthesis of novel azo dyes has demonstrated that the introduction of different functional groups can significantly optimize and tune light absorption properties. For instance, the synthesis of various disperse red azo dyes has shown that the light absorption wavelength and absorption coefficient are directly associated with the nature of the functional groups attached to the dye's core structure nih.gov. This principle can be applied to Woodstain scarlet to create a library of derivatives. Research could explore the introduction of electron-withdrawing or electron-donating groups to shift the absorption maximum, or the addition of specific moieties to enhance its affinity for particular substrates or biomolecules. The development of novel mordent and disperse azo dyes by coupling various diazo solutions with different aromatic compounds has shown that the resulting dyes exhibit a range of shades and fastness properties, indicating that new analogues of Woodstain scarlet could be designed for specific high-performance applications researchgate.net. Such tailored analogues could find use in advanced materials, sensors, or as specialized biological stains.

Exploration of Novel Application Domains in Scientific Research

While Woodstain scarlet is known for its use as a biological stain, particularly in blood staining solutions, its potential in other scientific research domains remains largely unexplored. fishersci.comemsdiasum.com The azo group, which is the defining feature of this compound class, is not just a chromophore; it can also act as a responsive element.

A significant area of future research is the development of azo-based fluorogenic probes for biosensing and bioimaging. nih.govresearchgate.net The azo moiety can act as an efficient "ON-OFF" switch for fluorescence. nih.govresearchgate.net Non-fluorescent "azobenzene-caged" fluorophores can be designed to become fluorescent upon the cleavage of the azo bond by specific enzymes or in response to particular physiological conditions, such as hypoxia. nih.govresearchgate.netnih.gov This "pro-fluorescence" concept could be applied to Woodstain scarlet, engineering it into a smart probe that reports on specific enzymatic activity or microenvironmental changes within living cells. Such tools would be invaluable for studying disease progression and cellular metabolism in real-time.

Integration with Emerging Technologies (e.g., Nanoscience, Bioimaging Tools)

The convergence of dye chemistry with nanotechnology and advanced imaging presents a fertile ground for innovation. The integration of this compound with these emerging technologies could unlock novel functionalities and applications.

In nanoscience, research has already demonstrated the use of nanoparticles to enhance the degradation of Acid Red 73 from wastewater. Studies have successfully employed magnesium oxide (MgO) nanoparticles, Fe3O4@TiO2 composites, and Fe3O4@AC (activated carbon) systems in photocatalytic and advanced oxidation processes to achieve high degradation efficiencies. tandfonline.comresearchgate.netacs.org Future work could pivot from degradation to functional material development, exploring the creation of Woodstain scarlet-nanoparticle conjugates for applications in targeted drug delivery, photothermal therapy, or as advanced contrast agents.

In bioimaging, the development of azo-based fluorescent probes is a key direction. nih.govresearchgate.netacs.org Specifically, probes that can detect hypoxic (low oxygen) conditions are of great interest, as hypoxia is a hallmark of solid tumors. researchgate.netnih.gov An analogue of Woodstain scarlet could be designed to be non-fluorescent under normal oxygen levels but to fluoresce brightly upon reduction of its azo bond by azoreductase enzymes that are overexpressed in hypoxic cancer cells. nih.gov This would enable precise imaging of the tumor microenvironment, aiding in cancer diagnosis and the monitoring of treatment efficacy.

Addressing Remaining Mechanistic Gaps in Degradation and Interaction Studies

Despite numerous studies on the degradation of Woodstain scarlet (Acid Red 73), mechanistic questions remain. Advanced Oxidation Processes (AOPs), such as the Fenton process and photocatalysis, have been shown to be effective, but a deeper understanding of the degradation pathways and the intermediates formed is crucial for process optimization and ensuring the complete mineralization of the dye into harmless products. nih.govresearchgate.netlodz.pl For instance, while one study identified singlet oxygen (¹O₂) as the main reactive species in a particular degradation system rather than radicals, the dominant mechanisms can vary significantly with the specific catalytic system used. researchgate.netacs.org

Furthermore, the interaction of Woodstain scarlet and its metabolic byproducts with biological macromolecules is a critical area requiring further investigation. The toxicity and carcinogenicity of many azo dyes are linked to the aromatic amines produced upon reductive cleavage of the azo bond by enzymes like azoreductases found in intestinal bacteria. tandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.gov These aromatic amines can be metabolically activated to electrophilic species that bind to DNA, posing a genotoxic risk. tandfonline.comresearchgate.net While general mechanisms of azo dye toxicity are known, specific studies on the interaction of Woodstain scarlet's degradation products with proteins, enzymes, and DNA are lacking. Research investigating the binding of another food additive dye, Allura Red, with the digestive enzyme pepsin has shown that such interactions can alter enzyme activity, suggesting that similar studies on Woodstain scarlet are warranted to fully understand its biological impact. researchgate.net

Collaborative and Interdisciplinary Research Imperatives

Addressing the complex challenges and opportunities presented by this compound necessitates a departure from siloed research. The future of azo dye research, from environmental remediation to advanced biomedical applications, hinges on collaborative and interdisciplinary efforts.

The development of sustainable treatment technologies for dye-laden wastewater, for example, requires the combined expertise of chemists, materials scientists, and environmental engineers. cdnsciencepub.comtaylorfrancis.comaalto.fi Similarly, designing a Woodstain scarlet-based biosensor for clinical diagnostics would involve a synergistic collaboration between synthetic organic chemists (to create the probe), biochemists (to study its interaction with enzymes), and cell biologists (to test it in living systems). The valorization of azo dye waste, converting it into valuable aromatic compounds through enzymatic processes, is another area that demands an interdisciplinary approach, combining enzymology, biocatalysis, and chemical engineering. mdpi.com A holistic and large-scale approach is essential to tackle the multifaceted challenges and fully exploit the potential of azo dyes like Woodstain scarlet. nih.govcdnsciencepub.com

Q & A

Basic: What experimental protocols are recommended for synthesizing Woodstain Scarlet Dianion in controlled laboratory conditions?

Methodological Answer:
Synthesis requires careful optimization of variables such as solvent polarity, temperature, catalyst concentration, and reaction time. A stepwise approach includes:

  • Reagent Preparation: Use high-purity precursors and anhydrous solvents to minimize side reactions.
  • Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-situ UV-Vis spectroscopy to track intermediate formation .
  • Purification: Utilize column chromatography or recrystallization to isolate the dianion, followed by vacuum drying to remove residual solvents.
  • Yield Calculation: Quantify product mass and compare against theoretical yield, accounting for stoichiometric ratios and side-product formation.
    Key Considerations: Include a control experiment to verify reproducibility under inert atmospheric conditions (e.g., nitrogen glovebox) .

Basic: Which analytical techniques are most suitable for characterizing this compound’s structural and electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Identify absorption maxima (λmax) to infer π-conjugation and electronic transitions. Compare with computational predictions for validation .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated solvents (e.g., DMSO-d6) to resolve proton environments and confirm aromaticity or charge delocalization.
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular ion peaks and isotopic patterns, ensuring synthetic accuracy .
    Advanced Tip: Cross-reference spectral data with computational simulations (e.g., time-dependent DFT) to resolve ambiguities in peak assignments .

Advanced: How can discrepancies in reported spectral data for this compound be systematically investigated?

Methodological Answer:
Contradictions often arise from variations in synthesis conditions or instrumental calibration. Address these by:

  • Meta-Analysis: Compile published spectral data into a comparative table, noting solvent systems, concentration, and instrumentation used (e.g., NMR field strength).
  • Controlled Replication: Reproduce experiments under standardized conditions (e.g., 25°C, 400 MHz NMR) to isolate variables causing discrepancies .
  • Statistical Validation: Apply ANOVA or t-tests to evaluate significance of observed differences in λmax or chemical shifts .
    Key Insight: Document all procedural deviations (e.g., trace moisture in solvents) to identify confounding factors .

Advanced: What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict frontier orbitals (HOMO/LUMO) and redox potentials .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under experimental conditions.
  • Validation: Compare computed IR vibrational frequencies or UV-Vis spectra with empirical data to refine theoretical models .
    Consideration: Use open-source software (e.g., Gaussian, ORCA) for transparency and reproducibility .

Basic: How should researchers design a robust literature review strategy for this compound-related studies?

Methodological Answer:

  • Database Selection: Prioritize SciFinder and Web of Science for comprehensive coverage of chemical literature, filtering by publication type (e.g., review articles) to identify foundational studies .
  • Keyword Optimization: Combine terms like “synthesis,” “spectral analysis,” and “dianion stability” with Boolean operators to narrow results.
  • Gap Analysis: Map existing studies onto a matrix of synthesis methods vs. applications to highlight under-researched areas (e.g., catalytic roles) .
    Advanced Tool: Use citation-tracking tools to identify seminal papers and emerging trends .

Advanced: What experimental frameworks are recommended for studying the kinetic stability of this compound in aqueous environments?

Methodological Answer:

  • pH-Dependent Stability Assays: Monitor decomposition rates via UV-Vis at varying pH (2–12), using buffer solutions to maintain ionic strength .
  • Temperature Studies: Apply Arrhenius plots to calculate activation energy (EaE_a) for degradation, with controls to account for thermal side reactions.
  • Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to test for oxidative pathways .
    Data Interpretation: Correlate stability trends with computed electrostatic potential maps to identify vulnerable functional groups .

Advanced: How can researchers resolve contradictory hypotheses about this compound’s role in catalytic cycles?

Methodological Answer:

  • Hypothesis Testing: Design kinetic experiments to compare catalytic efficiency under competing mechanistic models (e.g., single-site vs. cooperative activation).
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled substrates to trace oxygen transfer pathways and validate proposed intermediates .
  • In-Situ Spectroscopy: Employ Raman or XAS to detect transient species during catalysis .
    Critical Step: Replicate conflicting studies using identical reagents and apparatus to isolate methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.